molecular formula C16H15N3O5S B12172878 methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B12172878
M. Wt: 361.4 g/mol
InChI Key: IVPKOSBWTIVOAN-ACAGNQJTSA-N
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Description

Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolo-triazinone core, and an ethanoate group

Preparation Methods

The synthesis of methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential anticancer properties.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with cellular targets. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The molecular targets include tubulin, a protein involved in microtubule assembly, which is crucial for cell division .

Comparison with Similar Compounds

Similar compounds to methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate include:

Biological Activity

Methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure

The compound features a thiazolo-triazine core with a benzodioxole substituent, which may contribute to its biological activity. The structural formula is represented as follows:

C18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Key steps include the formation of the thiazolo-triazine framework and subsequent functionalization with the benzodioxole moiety. The synthesis has been optimized for yield and purity through various reaction conditions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG215
MCF712
A54918

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens. In disk diffusion assays:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli15
Candida albicans18

These findings suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with protein synthesis has been suggested.

Case Studies

Several studies have highlighted the efficacy of this compound in both in vitro and in vivo models:

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-9 activation.
  • In Vivo Efficacy : Animal models treated with this compound showed significant tumor reduction compared to control groups.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C16H15N3O5S/c1-22-14(20)5-13-15(21)19-8-18(7-17-16(19)25-13)6-10-2-3-11-12(4-10)24-9-23-11/h2-5H,6-9H2,1H3/b13-5-

InChI Key

IVPKOSBWTIVOAN-ACAGNQJTSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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